4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene
Overview
Description
4-acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene, commonly known as ABT-594, is a synthetic compound that has shown potential as an analgesic drug. It was first discovered in the late 1990s by Abbott Laboratories and has since been the subject of numerous scientific studies. ABT-594 is a member of the azabicyclooctane family of compounds and is structurally similar to nicotine.
Mechanism of Action
The mechanism of action of ABT-594 involves the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain. ABT-594 has a high affinity for nAChRs that contain the α4 and β2 subunits, which are found in the brain and spinal cord.
Biochemical and Physiological Effects:
ABT-594 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of glutamate, a neurotransmitter that is involved in the transmission of pain signals. In addition, ABT-594 has been found to increase the release of endogenous opioids, which are natural painkillers produced by the body. ABT-594 has also been found to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
ABT-594 has several advantages for use in laboratory experiments. It has a high affinity for nAChRs, which makes it a useful tool for studying the role of these receptors in pain regulation. In addition, ABT-594 has a lower risk of addiction and abuse compared to other analgesic drugs, which makes it a safer option for use in animal studies. However, one limitation of ABT-594 is its complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several future directions for research on ABT-594. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of ABT-594 on pain sensitivity and addiction. Additionally, further research is needed to determine the optimal dosing and administration of ABT-594 for clinical use.
Scientific Research Applications
ABT-594 has been the subject of numerous scientific studies due to its potential as an analgesic drug. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. In addition, ABT-594 has been found to have a lower risk of addiction and abuse compared to other analgesic drugs such as opioids.
properties
IUPAC Name |
1-[3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c1-10(21)20-15(12-2-4-13(17)5-3-12)16-14(18-20)11-6-8-19(16)9-7-11/h2-5,11,15-16H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNOBRWBDPYSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Acetyl-3-(4-bromophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.